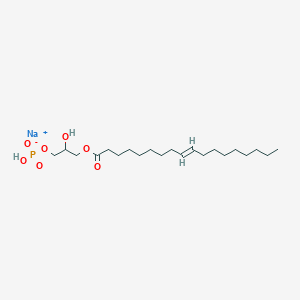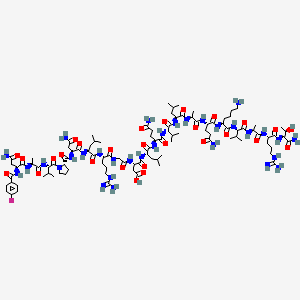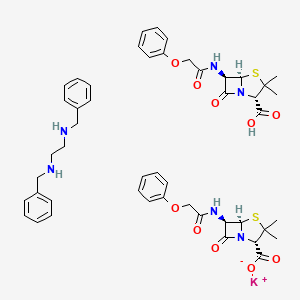
Bakeprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bakeprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation. It is structurally related to ibuprofen and shares similar pharmacological properties. This compound is commonly used to treat conditions such as arthritis, menstrual pain, and other types of acute pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bakeprofen typically involves the following steps:
Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-isobutylacetophenone.
Reduction: The ketone group in 4-isobutylacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Continuous Flow Chemistry: This method allows for the continuous production of this compound, improving efficiency and yield.
Catalyst Optimization: The use of highly efficient catalysts to minimize reaction times and maximize product yield.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bakeprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Bakeprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its therapeutic potential in treating various inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Bakeprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Bakeprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it has unique properties that distinguish it from these compounds:
Ibuprofen: Both this compound and ibuprofen inhibit COX enzymes, but this compound may have a longer duration of action.
Naproxen: Naproxen is more potent than this compound but may have a higher risk of gastrointestinal side effects.
Ketoprofen: Ketoprofen has a similar mechanism of action but may be more effective in treating certain types of pain.
List of Similar Compounds
- Ibuprofen
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
This compound’s unique properties and diverse applications make it a valuable compound in both scientific research and clinical practice.
Propiedades
Número CAS |
117819-25-7 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) |
Clave InChI |
YGXYIWJVXOILPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















